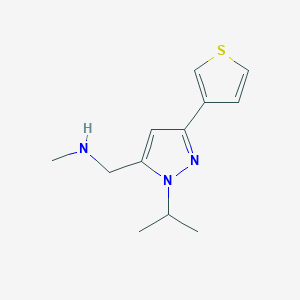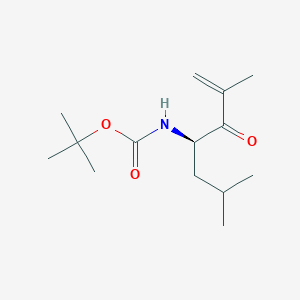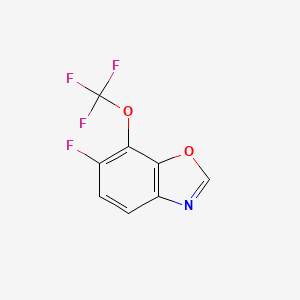
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole is a fluorinated heterocyclic compound It is characterized by the presence of a benzoxazole ring substituted with a fluoro group at the 6th position and a trifluoromethoxy group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic fluorination of a suitable benzoxazole precursor using reagents such as trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F) in the presence of a solvent like acetonitrile . The reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agents.
Industrial Production Methods
Industrial production of 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole may involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and improved safety when handling reactive fluorinating agents. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative .
Scientific Research Applications
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems, including their metabolism and toxicity.
Mechanism of Action
The mechanism of action of 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-7-methoxy-1,3-benzoxazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The trifluoromethoxy group in 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C8H3F4NO2 |
|---|---|
Molecular Weight |
221.11 g/mol |
IUPAC Name |
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3F4NO2/c9-4-1-2-5-7(14-3-13-5)6(4)15-8(10,11)12/h1-3H |
InChI Key |
PQSYSGLXPDPGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CO2)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



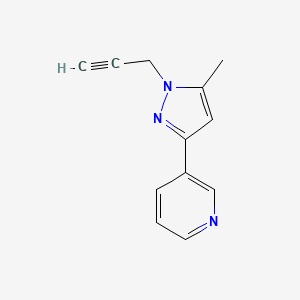
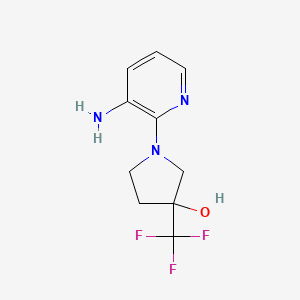
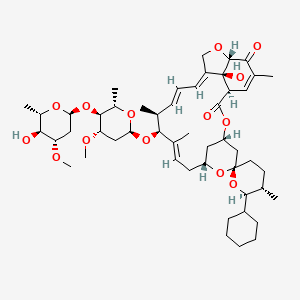
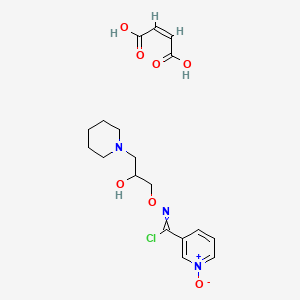
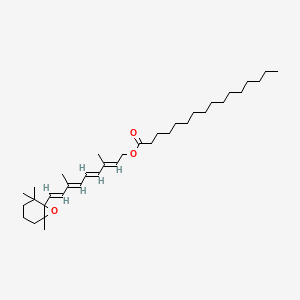
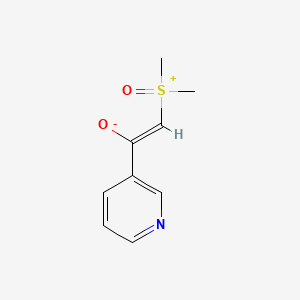
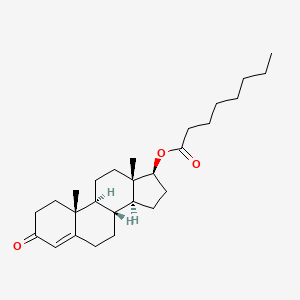

![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)
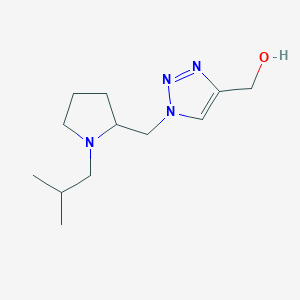
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
